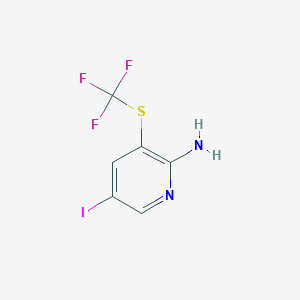
5-Iodo-3-((trifluoromethyl)thio)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-3-((trifluoromethyl)thio)pyridin-2-amine is a chemical compound with the molecular formula C6H4F3IN2S It is characterized by the presence of an iodine atom, a trifluoromethylthio group, and an amine group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-((trifluoromethyl)thio)pyridin-2-amine typically involves the introduction of the iodine and trifluoromethylthio groups onto a pyridine ring. One common method involves the reaction of 3-((trifluoromethyl)thio)pyridin-2-amine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-3-((trifluoromethyl)thio)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The trifluoromethylthio group can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with sodium azide would yield 3-((trifluoromethyl)thio)pyridin-2-amine.
Aplicaciones Científicas De Investigación
5-Iodo-3-((trifluoromethyl)thio)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Iodo-3-((trifluoromethyl)thio)pyridin-2-amine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Iodo-5-(trifluoromethyl)pyridin-2-amine
- 2-Iodo-5-trifluoromethyl-pyridine
- 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine
Uniqueness
5-Iodo-3-((trifluoromethyl)thio)pyridin-2-amine is unique due to the presence of both an iodine atom and a trifluoromethylthio group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .
Propiedades
Fórmula molecular |
C6H4F3IN2S |
|---|---|
Peso molecular |
320.08 g/mol |
Nombre IUPAC |
5-iodo-3-(trifluoromethylsulfanyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4F3IN2S/c7-6(8,9)13-4-1-3(10)2-12-5(4)11/h1-2H,(H2,11,12) |
Clave InChI |
OBLUKRVROWTKAY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1SC(F)(F)F)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















